molecular formula C21H18F3N3O3 B2720229 1-(4-Ethoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-pyrrolidinone CAS No. 941998-05-6

1-(4-Ethoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-pyrrolidinone

Cat. No. B2720229
CAS RN: 941998-05-6
M. Wt: 417.388
InChI Key: XPWHBUHKDCECFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including an ethoxyphenyl group, a trifluoromethylphenyl group, an oxadiazolyl group, and a pyrrolidinone group . These groups are common in many pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of multiple ring structures .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the trifluoromethyl group could potentially undergo various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could affect its polarity and solubility .

Scientific Research Applications

Synthesis and Structural Analysis

1-(4-Ethoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-pyrrolidinone is a compound that showcases the synthetic flexibility and structural diversity inherent to oxadiazole derivatives. Its synthesis and structural characterization are foundational for exploring its applications in various scientific fields. For instance, X-ray powder diffraction data have been utilized to characterize structurally related oxadiazole derivatives, highlighting the precision in determining molecular geometry and confirming the absence of detectable impurities in synthesized compounds (Qing Wang et al., 2017).

Anticancer Potential

The oxadiazole moiety, present in this compound, has been identified in compounds exhibiting apoptosis-inducing capabilities against certain cancer cell lines. Notably, derivatives with a similar oxadiazole structure have shown promise as potential anticancer agents, with specific compounds inducing apoptosis in breast and colorectal cancer cell lines (Han-Zhong Zhang et al., 2005).

Material Science Applications

In material science, the oxadiazole core of this compound can contribute to the development of advanced materials . For example, oxadiazole derivatives have been synthesized as part of compounds serving as hole-blocking materials in organic light-emitting diodes (OLEDs), showcasing their utility in enhancing device performance through efficient electron-transport and exciton-blocking capabilities (Changsheng Wang et al., 2001).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s a pharmaceutical, it would interact with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling and storage procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields, such as pharmaceuticals or agrochemicals, and optimizing its synthesis .

properties

IUPAC Name

1-(4-ethoxyphenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O3/c1-2-29-17-8-6-16(7-9-17)27-12-14(11-18(27)28)20-25-19(26-30-20)13-4-3-5-15(10-13)21(22,23)24/h3-10,14H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWHBUHKDCECFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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